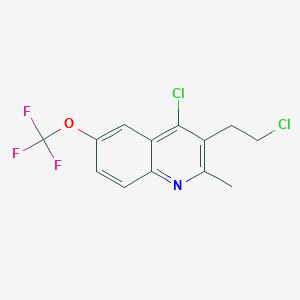

4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline

Description

4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

4-chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F3NO/c1-7-9(4-5-14)12(15)10-6-8(20-13(16,17)18)2-3-11(10)19-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXSQBSDVAOSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable quinoline precursor.

Chlorination: The precursor undergoes chlorination to introduce the chloro group at the 4-position.

Alkylation: The 3-position is then alkylated with 2-chloroethyl chloride under basic conditions to form the 3-(2-chloroethyl) derivative.

Methylation: The 2-position is methylated using a methylating agent such as methyl iodide.

Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced at the 6-position using a suitable trifluoromethoxylating reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can target the chloro groups, converting them to corresponding amines.

Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline has garnered attention for its potential as an antimicrobial and anticancer agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antibacterial properties against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the chloroethyl group facilitates covalent bonding with nucleophilic sites in biological molecules, disrupting key enzymatic functions.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. The trifluoromethoxy group enhances lipophilicity, allowing better cell penetration and interaction with intracellular targets .

Agrochemical Applications

In the agricultural sector, this compound is explored for its potential use in developing agrochemicals . Its chemical structure may provide effective solutions for pest control and crop protection due to its biological activity against harmful microorganisms.

Synthetic Chemistry

This compound serves as a valuable building block for synthesizing more complex quinoline derivatives. The multi-step synthetic route includes chlorination, alkylation, methylation, and trifluoromethoxylation processes . Researchers utilize it to create derivatives with enhanced pharmacological properties.

Comparative Analysis with Related Compounds

The following table outlines selected quinoline derivatives and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloroquinoline | Chloro group at position 4 | Antimicrobial activity |

| 6-Methoxyquinoline | Methoxy group at position 6 | Anticancer properties |

| 8-Trifluoromethylquinoline | Trifluoromethyl group at position 8 | Inhibitor of protein kinases |

This compound stands out due to its unique combination of halogenated substituents and its dual functionality as both an anticancer and antimicrobial agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated various quinoline derivatives against Mycobacterium smegmatis and found that compounds similar to this compound exhibited significant zones of inhibition, indicating potential as future anti-tuberculosis agents .

Case Study 2: Anticancer Activity

Research focused on the anticancer properties demonstrated that modifications in the quinoline structure could enhance cytotoxic effects against specific cancer cell lines. The introduction of electron-withdrawing groups like trifluoromethoxy significantly improved the compounds' activity .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

4-Chloroquinoline: Lacks the chloroethyl, methyl, and trifluoromethoxy groups, resulting in different chemical properties and biological activities.

3-(2-Chloroethyl)quinoline: Similar structure but without the trifluoromethoxy group, affecting its reactivity and applications.

2-Methylquinoline: Lacks the chloro and trifluoromethoxy groups, leading to different pharmacological profiles.

Uniqueness

4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.

Biological Activity

4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline is a synthetic compound with notable potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and synthesis.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H10Cl2F3N

- Molecular Weight : 308.13 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Chlorination : Introduction of the chloro group at the 4-position.

- Alkylation : Alkylation at the 3-position using 2-chloroethyl chloride.

- Methylation : Methylation at the 2-position.

- Trifluoromethoxylation : Introduction of the trifluoromethoxy group at the 6-position.

These steps yield a compound that exhibits unique chemical reactivity and biological activity due to its functional groups .

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes .

Anticancer Properties

This compound has been evaluated for its anticancer activity. Studies demonstrate that it can induce apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in human breast cancer cells.

- Apoptosis Induction : It triggers intrinsic apoptotic pathways, leading to increased cell death .

Table 1 summarizes findings from various studies on its anticancer efficacy:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 | Apoptosis via caspase activation |

| Study B | A431 (epidermoid carcinoma) | 10 | Cell cycle arrest |

| Study C | L1210 (lymphoma) | 12 | DNA damage response |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes:

- Cyclooxygenase (COX) : It has been shown to inhibit COX-1 and COX-2 activity, reducing prostaglandin synthesis.

- Nitric Oxide Synthase (iNOS) : The compound decreases NO production in lipopolysaccharide-stimulated macrophages, indicating potential for treating inflammatory diseases .

The biological activity of this quinoline derivative is attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The chloroethyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting key enzymes.

- Enhanced Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- Antimicrobial Efficacy : A study evaluated its effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, showing promising results comparable to existing treatments.

- Cancer Research : In vivo studies demonstrated that treatment with this quinoline derivative led to significant tumor size reduction in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.